4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate
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Overview
Description
4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate is a complex organic compound. It is an analogue of α-arabinopyranosides and can be isolated from the aboveground part of barley . This compound belongs to the class of terpenoids, specifically diterpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The isolation from natural sources like barley suggests that large-scale extraction and purification processes could be employed for industrial production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of diterpenoids.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and products due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate involves its interaction with specific molecular targets and pathways. As an analogue of α-arabinopyranosides, it may interact with carbohydrate-binding proteins and enzymes, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
α-Arabinopyranosides: These compounds share structural similarities with 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate.
Other Diterpenoids: Compounds like guaianolides and other diterpenoids also share structural features with this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H30O8 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-[(8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl)oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3 |
InChI Key |
JMGNVBRWADJYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |
Origin of Product |
United States |
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